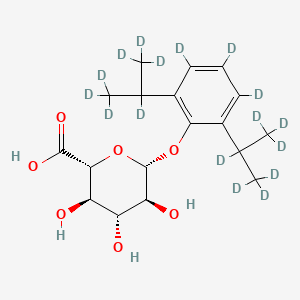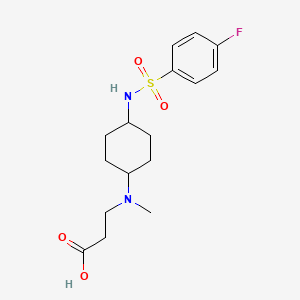
3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring substituted with a 4-fluorophenylsulfonamido group and a methylamino group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the 4-Fluorophenylsulfonamido Group: This step involves the sulfonation of 4-fluoroaniline, followed by coupling with the cyclohexyl ring.
Addition of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylsulfonamido Cyclohexane: Similar structure but lacks the methylamino group.
Cyclohexyl Methylamino Propanoic Acid: Similar structure but lacks the 4-fluorophenylsulfonamido group.
Uniqueness
The unique combination of the 4-fluorophenylsulfonamido group and the methylamino group in 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23FN2O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[[4-[(4-fluorophenyl)sulfonylamino]cyclohexyl]-methylamino]propanoic acid |
InChI |
InChI=1S/C16H23FN2O4S/c1-19(11-10-16(20)21)14-6-4-13(5-7-14)18-24(22,23)15-8-2-12(17)3-9-15/h2-3,8-9,13-14,18H,4-7,10-11H2,1H3,(H,20,21) |
InChI Key |
GHDCGWBSCKVCFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


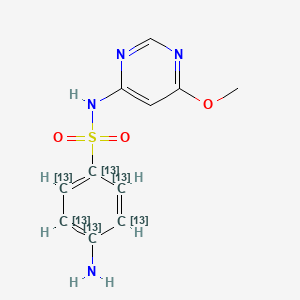

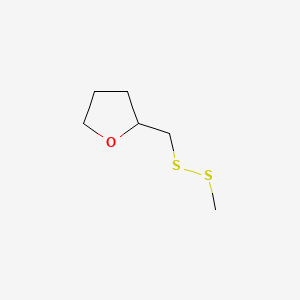
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
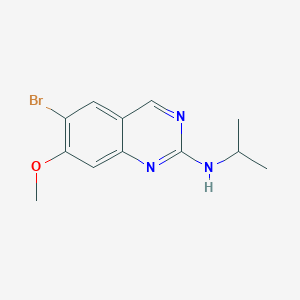
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)


![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
